molecular formula C16H26OS B4892401 1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene

1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene

Cat. No. B4892401
M. Wt: 266.4 g/mol
InChI Key: OIZPGKAASBPXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene is a chemical compound that is used in scientific research for its various biochemical and physiological effects. This compound is synthesized using a specific method and has been studied extensively for its mechanism of action and potential applications in the field of medicine. In

Mechanism of Action

The mechanism of action of 1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene involves the inhibition of specific enzymes involved in the inflammatory response and tumor growth. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. Additionally, this compound has been found to inhibit the activity of 5-lipoxygenase (5-LOX), which is an enzyme involved in the production of leukotrienes that contribute to the inflammatory response.
Biochemical and Physiological Effects:
1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene has various biochemical and physiological effects. This compound has been found to reduce the production of inflammatory prostaglandins and leukotrienes, which leads to a reduction in the inflammatory response. Additionally, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death mechanism.

Advantages and Limitations for Lab Experiments

The advantages of using 1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene in lab experiments include its potential anti-inflammatory and anti-cancer properties, as well as its ability to inhibit specific enzymes involved in these processes. Additionally, this compound has been found to have low toxicity and high solubility, which makes it suitable for use in various experimental conditions. The limitations of using this compound in lab experiments include the need for optimized synthesis methods and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on 1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene. These include further studies on its potential anti-inflammatory and anti-cancer properties, as well as its potential use in the treatment of cardiovascular diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Furthermore, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine its optimal dosage and administration route. Overall, 1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene has great potential for use in various scientific research applications, and further studies are needed to fully understand its potential.

Synthesis Methods

The synthesis of 1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene involves the reaction of 1-bromo-4-tert-butyl-2-(isopropylthio)benzene with potassium tert-butoxide in the presence of 3-chloro-1-propene. This reaction results in the formation of 1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene as the final product. This synthesis method has been studied and optimized for its efficiency and yield.

Scientific Research Applications

1-tert-butyl-2-[3-(isopropylthio)propoxy]benzene has various scientific research applications, especially in the field of medicine. This compound has been studied for its potential anti-inflammatory and anti-cancer properties. It has been found to inhibit the activity of various enzymes involved in the inflammatory response and tumor growth. Additionally, this compound has been studied for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.

properties

IUPAC Name

1-tert-butyl-2-(3-propan-2-ylsulfanylpropoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26OS/c1-13(2)18-12-8-11-17-15-10-7-6-9-14(15)16(3,4)5/h6-7,9-10,13H,8,11-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZPGKAASBPXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCOC1=CC=CC=C1C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tert-butyl-2-(3-propan-2-ylsulfanylpropoxy)benzene

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